4-(Cyclopentylidenemethyl)benzonitrile
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Overview
Description
4-(Cyclopentylidenemethyl)benzonitrile is an organic compound with the molecular formula C13H13N It is a derivative of benzonitrile, characterized by the presence of a cyclopentylidenemethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylidenemethyl)benzonitrile typically involves the reaction of benzaldehyde derivatives with cyclopentylidenemethyl compounds under specific conditions. One common method includes the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures, often around 120°C, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylidenemethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Cyclopentylidenemethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Cyclopentylidenemethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the cyclopentylidenemethyl group.
4-(Cyclohexylidenemethyl)benzonitrile: Similar structure but with a cyclohexyl group instead of cyclopentyl.
4-(Cyclopropylidenemethyl)benzonitrile: Contains a cyclopropyl group, offering different steric and electronic properties.
Uniqueness: 4-(Cyclopentylidenemethyl)benzonitrile is unique due to the presence of the cyclopentylidenemethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(cyclopentylidenemethyl)benzonitrile |
InChI |
InChI=1S/C13H13N/c14-10-13-7-5-12(6-8-13)9-11-3-1-2-4-11/h5-9H,1-4H2 |
InChI Key |
OXQIOSWKOOXXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)C#N)C1 |
Origin of Product |
United States |
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